molecular formula C11H7NO4 B1649309 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 173043-38-4

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

Cat. No. B1649309
M. Wt: 217.18
InChI Key: LUUNBSJOKUEDSL-UHFFFAOYSA-N
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Description

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid, also known as ADNCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ADNCA is a heterocyclic compound that contains both an amine and a carboxylic acid functional group. It has been synthesized using various methods and has shown promising results in scientific research studies.

Mechanism Of Action

The mechanism of action of 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of DNA and RNA. This leads to the disruption of cellular processes and ultimately cell death.

Biochemical And Physiological Effects

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has been shown to have antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.

Advantages And Limitations For Lab Experiments

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in scientific research studies. However, there are also limitations to its use. 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is not very water-soluble, which can make it difficult to work with in aqueous environments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is its potential as an antimicrobial agent. 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid could be further studied for its activity against different types of bacteria and for its potential use in treating bacterial infections. Overall, 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid shows promise as a chemical compound with potential applications in the field of medicinal chemistry.

Scientific Research Applications

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid has also been studied for its potential as an antimicrobial agent, showing activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

1-hydroxy-3-imino-4-oxonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-8-7(11(15)16)9(13)5-3-1-2-4-6(5)10(8)14/h1-4,12-13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNBSJOKUEDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N)C2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431942
Record name 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

CAS RN

173043-38-4
Record name 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 2
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 3
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 4
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 5
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Reactant of Route 6
3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid

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